molecular formula C20H24N2O4S B2734428 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide CAS No. 1170844-74-2

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2734428
CAS RN: 1170844-74-2
M. Wt: 388.48
InChI Key: BLODSMXLJBOFFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a methoxyacetyl group, a tetrahydroquinoline group, and a dimethylbenzenesulfonamide group . These groups are common in many pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Fluorescent Probes for Zn(II) Detection

The study conducted by Kimber et al. (2003) on analogs of a Zinquin-related fluorophore reveals the compound's application in detecting Zn(II) ions. The synthesis and spectroscopic study of several methoxy isomers, related to the title compound, showed that these compounds form fluorescent complexes with Zn(II). This property makes them potential candidates for developing specific fluorophores for Zn(II), useful in biochemical and medical research for tracking zinc ion concentration in biological systems Kimber et al., 2003.

Antimicrobial Agents

Research on quinoline clubbed with sulfonamide moiety demonstrates the compound's potential as an antimicrobial agent. The synthesis of new compounds incorporating the quinoline and sulfonamide structures has shown significant activity against Gram-positive bacteria, indicating its applicability in developing new antimicrobials Biointerface Research in Applied Chemistry, 2019.

Inhibitors for Alzheimer’s Disease

A study by Abbasi et al. (2018) on the synthesis of sulfonamides derived from 4-methoxyphenethylamine highlights the neuroprotective application of these compounds. They were tested for their inhibitory effects on acetylcholinesterase, showing promising results as potential therapeutic agents for Alzheimer’s disease. This suggests that derivatives of the title compound could be explored further for their benefits in neurodegenerative diseases Abbasi et al., 2018.

Cancer Research

In cancer research, the title compound and its derivatives have shown potential as apoptosis inducers and anticancer agents. Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, as a potent apoptosis inducer with excellent blood-brain barrier penetration, highlighting its efficacy in breast and other cancer models. This underlines the compound's relevance in developing new anticancer therapies, particularly those targeting brain cancers Sirisoma et al., 2009.

Enzyme Inhibition Studies

Isoquinolinesulfonamides, including derivatives of the title compound, have been identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. Their ability to selectively inhibit these enzymes, which play crucial roles in various cellular processes, suggests their utility in studying enzyme regulation and potential drug development for diseases where these enzymes are dysregulated Biochemistry, 1984.

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14-6-9-19(15(2)11-14)27(24,25)21-17-8-7-16-5-4-10-22(18(16)12-17)20(23)13-26-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLODSMXLJBOFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

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